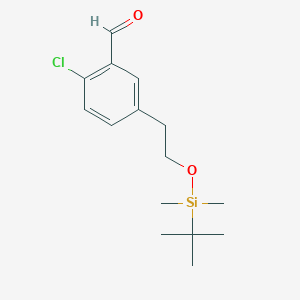
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorinated and silylated ethyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-(tert-butyldimethylsilyloxy)ethanol.
Protection of Hydroxyl Group: The hydroxyl group of 2-(tert-butyldimethylsilyloxy)ethanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Ether Linkage: The protected alcohol is then reacted with 2-chlorobenzaldehyde under basic conditions to form the desired ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination reactions.
Major Products
Oxidation: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoic acid.
Reduction: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is used as an intermediate for the preparation of more complex molecules. Its silyl ether group provides stability and can be selectively removed under mild conditions, making it a valuable protecting group.
Biology and Medicine
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals
Industry
In the chemical industry, it serves as a building block for the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the aldehyde group is converted to an alcohol, which can then participate in further chemical transformations. The silyl ether group provides steric protection, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but contains an amine group instead of an aldehyde.
2-(tert-Butyldimethylsilyloxy)ethanol: The precursor in the synthesis of the target compound, containing a hydroxyl group.
5-(2-Hydroxyethyl)-2-chlorobenzaldehyde: Lacks the silyl protecting group, making it less stable under certain conditions.
Uniqueness
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is unique due to its combination of a silyl-protected hydroxyl group and a reactive aldehyde group. This dual functionality allows for selective reactions and makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEQAAXQXFACIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)
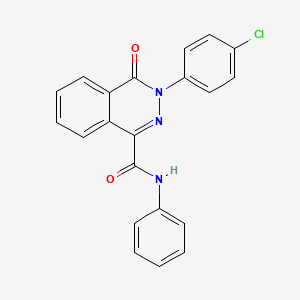
![1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2818577.png)
![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)
![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)
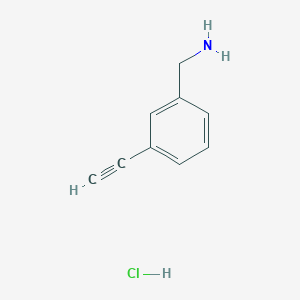
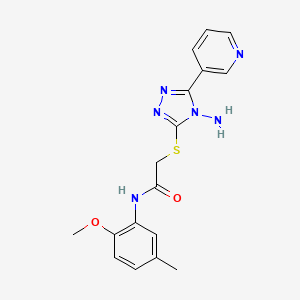
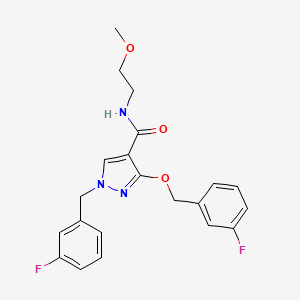
![4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2818587.png)
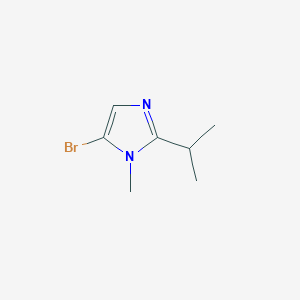
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)
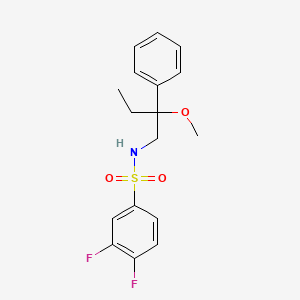
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2818597.png)
